2-Chloro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide
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Overview
Description
4-chloro-8,8-dioxo-8λ⁶-thia-1-azatricyclo[8.4.0.0²,⁷]tetradeca-2(7),3,5,9-tetraene-9-carbonitrile is a complex organic compound characterized by its unique tricyclic structure. It contains a total of 32 bonds, including multiple double and triple bonds, aromatic rings, and functional groups such as nitriles and sulfones
Preparation Methods
The synthesis of 4-chloro-8,8-dioxo-8λ⁶-thia-1-azatricyclo[8400²,⁷]tetradeca-2(7),3,5,9-tetraene-9-carbonitrile involves multiple steps, typically starting with the formation of the core tricyclic structureIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of sulfones suggests that oxidation reactions can occur, potentially leading to the formation of sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions may target the nitrile or aromatic rings, resulting in the formation of amines or reduced aromatic compounds.
Substitution: The chlorine atom in the structure can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-8,8-dioxo-8λ⁶-thia-1-azatricyclo[8.4.0.0²,⁷]tetradeca-2(7),3,5,9-tetraene-9-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-8,8-dioxo-8λ⁶-thia-1-azatricyclo[8.4.0.0²,⁷]tetradeca-2(7),3,5,9-tetraene-9-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins .
Comparison with Similar Compounds
Compared to other similar compounds, 4-chloro-8,8-dioxo-8λ⁶-thia-1-azatricyclo[8.4.0.0²,⁷]tetradeca-2(7),3,5,9-tetraene-9-carbonitrile stands out due to its unique tricyclic structure and the presence of multiple functional groups. Similar compounds include:
4-chloro-8,8-dioxo-8λ⁶-thia-1-azatricyclo[8.4.0.0²,⁷]tetradeca-2,4,6,9-tetraene-9-carbonitrile: A closely related compound with slight variations in its structure.
8,8-dioxo-8λ⁶-thia-1-azatricyclo[8.4.0.0²,⁷]tetradeca-2(7),3,5,9-tetraene-9-carbonitrile: Lacks the chlorine atom, leading to different chemical properties and reactivity.
These comparisons highlight the uniqueness of 4-chloro-8,8-dioxo-8λ⁶-thia-1-azatricyclo[8.4.0.0²,⁷]tetradeca-2(7),3,5,9-tetraene-9-carbonitrile and its potential for various applications.
Properties
Molecular Formula |
C13H11ClN2O2S |
---|---|
Molecular Weight |
294.76 g/mol |
IUPAC Name |
2-chloro-5,5-dioxo-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile |
InChI |
InChI=1S/C13H11ClN2O2S/c14-9-4-5-12-11(7-9)16-6-2-1-3-10(16)13(8-15)19(12,17)18/h4-5,7H,1-3,6H2 |
InChI Key |
MMQBPKSFKQWMRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C#N)C1 |
Origin of Product |
United States |
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